molecular formula C7H17NO B15217919 (S)-3-amino-4,4-dimethylpentan-1-ol

(S)-3-amino-4,4-dimethylpentan-1-ol

Cat. No.: B15217919
M. Wt: 131.22 g/mol
InChI Key: JMAOWDJEWXBRGR-LURJTMIESA-N
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Description

(S)-3-amino-4,4-dimethylpentan-1-ol is a chiral amino alcohol with the molecular formula C₇H₁₅NO. Its structure features a hydroxyl group (-OH) at position 1, an amino group (-NH₂) at position 3, and two methyl groups at the 4,4-positions of the pentane backbone.

Key physicochemical properties include:

  • Molecular weight: 131.20 g/mol (calculated from formula C₇H₁₅NO).
  • Collision Cross Section (CCS): Predicted values for various adducts range from 129.4 Ų ([M-H]⁻) to 138.7 Ų ([M+Na]+) .
  • SMILES: CC(C)(C)C(N)CCO, reflecting its branched alkyl chain and functional group arrangement.

The compound’s stereochemical purity and steric bulk (due to the 4,4-dimethyl groups) may influence its reactivity and binding properties in catalytic or biological systems.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(3S)-3-amino-4,4-dimethylpentan-1-ol

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(8)4-5-9/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1

InChI Key

JMAOWDJEWXBRGR-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)[C@H](CCO)N

Canonical SMILES

CC(C)(C)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-4,4-dimethylpentan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 4,4-dimethylpentan-1-ol.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amination: The hydroxyl group can be converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.

Industrial Production Methods

In industrial settings, the production of (S)-3-amino-4,4-dimethylpentan-1-ol may involve:

    Catalytic Hydrogenation: Using catalysts to selectively hydrogenate precursors.

    Enzymatic Methods: Employing enzymes to achieve high enantioselectivity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-4,4-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: Tosyl chloride (TsCl), pyridine, room temperature.

Major Products

    Oxidation: Formation of 3-amino-4,4-dimethylpentanal.

    Reduction: Formation of 3-amino-4,4-dimethylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-amino-4,4-dimethylpentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-amino-4,4-dimethylpentan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (S)-3-amino-4,4-dimethylpentan-1-ol, we compare it with structurally analogous amino alcohols and related derivatives.

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted CCS ([M+H]+) Key Applications/Notes
(S)-3-amino-4,4-dimethylpentan-1-ol C₇H₁₅NO 131.20 -OH, -NH₂ 130.6 Ų Potential ligand in catalysis; chiral building block
(S)-4,4-dimethyl-1-phenylpentan-3-ol C₁₃H₂₀O 192.30 -OH, -Ph N/A Intermediate in organic synthesis; lacks amino group
3-amino-adamantan-1-ol C₁₀H₁₅NO 165.23 -OH, -NH₂ N/A Rigid adamantane backbone; potential biological activity

Key Differences and Implications

3-amino-adamantan-1-ol features a rigid adamantane structure, which enhances thermal stability but limits conformational flexibility compared to the linear pentane backbone of the target compound .

The (S) -configuration ensures enantioselectivity in asymmetric reactions, a property absent in racemic mixtures or non-chiral analogs.

Collision Cross Section (CCS): The CCS values of (S)-3-amino-4,4-dimethylpentan-1-ol ([M+H]+ = 130.6 Ų) suggest a compact structure compared to bulkier analogs like adamantane derivatives, which may lack experimental CCS data .

Biological Activity

(S)-3-amino-4,4-dimethylpentan-1-ol is a chiral amino alcohol notable for its unique structure, which includes an amino group and a hydroxyl group attached to a branched carbon chain. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in pharmacology and organic synthesis.

Chemical Structure and Properties

The molecular formula of (S)-3-amino-4,4-dimethylpentan-1-ol is C7H17NOC_7H_{17}NO, with a molecular weight of approximately 129.22 g/mol. Its structure can be summarized as follows:

FeatureDescription
Functional GroupsAmino group (-NH₂), Hydroxyl group (-OH)
Chiral CenterYes (S configuration)
SolubilityGenerally soluble in water due to the hydrochloride form

The biological activity of (S)-3-amino-4,4-dimethylpentan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, enhancing its potential to modulate the activity of these biomolecules. The specific pathways influenced by this compound can vary based on its application:

  • Enzyme Interaction : Acts as a ligand for specific enzymes, potentially altering their catalytic activity.
  • Neurotransmitter Mimicry : Its structural similarity to certain neurotransmitters may allow it to influence synaptic transmission.

Pharmacological Studies

Research has indicated that (S)-3-amino-4,4-dimethylpentan-1-ol exhibits several pharmacological properties:

  • Anticonvulsant Activity : Preliminary studies suggest that compounds similar to (S)-3-amino-4,4-dimethylpentan-1-ol may exhibit anticonvulsant effects in animal models, potentially through modulation of neurotransmitter systems .
  • Cancer Research : Investigations into derivatives of this compound have shown promise as selective activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a crucial role in regulating signaling pathways associated with cancer cell proliferation .
  • Potential Therapeutic Uses : The compound is being explored for its potential in drug development, particularly as a chiral building block for synthesizing pharmaceuticals with specific therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticonvulsantPotential effects observed in animal models
Cancer Cell InhibitionSHP1 activation leading to reduced cell proliferation
Drug DevelopmentUsed as a chiral precursor in pharmaceutical synthesis

Detailed Research Findings

A recent study highlighted the effectiveness of derivatives related to (S)-3-amino-4,4-dimethylpentan-1-ol as SHP1 activators. The most potent compounds showed EC50 values ranging from 1.54 to 2.10 μM against various cancer cell lines, indicating significant anti-tumor activity .

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